molecular formula C9H11BrO2 B7961442 2-Bromo-1-ethoxy-3-methoxybenzene

2-Bromo-1-ethoxy-3-methoxybenzene

Cat. No.: B7961442
M. Wt: 231.09 g/mol
InChI Key: ZLSJMNXJABVGMI-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-3-methoxybenzene is an organic compound belonging to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-methoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-ethoxy-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Used in the synthesis of novel materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . In biological systems, the specific mechanism would depend on the target and the nature of the interaction, which could involve binding to proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoanisole: Similar structure but lacks the ethoxy group.

    1-Bromo-2-methoxybenzene: Similar structure but with different substitution pattern.

    3-Bromo-1-ethoxybenzene: Lacks the methoxy group.

Uniqueness

2-Bromo-1-ethoxy-3-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to other bromobenzenes, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-bromo-1-ethoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJMNXJABVGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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